2-(4-Methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Description
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-(4-methylcyclohexyl)-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C12H16N2O3/c1-8-2-4-9(5-3-8)14-11(15)10(12(16)17)6-7-13-14/h6-9H,2-5H2,1H3,(H,16,17) |
InChI Key |
YPHCFHTWMWZMNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2C(=O)C(=CC=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Design and Reaction Sequence
The target compound’s structure necessitates a pyridazinone core functionalized at positions 2, 3, and 4. Drawing from pyridazinone synthesis protocols , the generalized route involves:
-
Bromoketone Condensation with Diethyl Malonate
-
Cyclization with Hydrazine
-
Oxidation to Pyridazinone
-
N-Alkylation with 4-Methylcyclohexyl Halide
-
Ester Hydrolysis to Carboxylic Acid
Critical Step Optimization: N-Alkylation
Introducing the 4-methylcyclohexyl group at position 2 presents challenges due to steric bulk. Comparative studies demonstrate that ultrasonic irradiation (Method B) improves yields for less reactive alkyl halides (e.g., pentyl chloride) compared to conventional heating (Method A). For example:
| Alkyl Halide | Method | Yield (%) |
|---|---|---|
| Benzyl bromide | A (60°C) | 89.6 |
| Pentyl chloride | B (ultrasound) | 82.0 |
| 4-Methylcyclohexyl chloride | B (ultrasound) | Estimated 70–75 |
Hypothetical yield based on steric and electronic similarity to pentyl chloride.
Reaction monitoring via TLC (petroleum ether/EtOAc systems) and purification by flash chromatography are essential .
Bromoketone Selection and Structural Implications
The 6-position substituent on the pyridazinone ring derives from the bromoketone’s aryl group. For the target compound (unsubstituted at position 6), 2-bromoacetone could theoretically replace aryl-substituted bromoketones. However, this adjustment risks altering cyclization efficiency. In practice, aryl groups (e.g., phenyl) enhance intermediate stability and reaction feasibility .
Oxidation and Functional Group Compatibility
Bromine in acetic acid selectively oxidizes dihydropyridazinones to pyridazinones without affecting ester groups . This step is critical for establishing the 3-oxo moiety.
Hydrolysis and Carboxylic Acid Formation
Saponification of the ethyl ester (e.g., compound 29 ) using NaOH in ethanol/water proceeds quantitatively (73–89% yield ). Acidification with HCl precipitates the carboxylic acid, ensuring high purity.
Analytical Characterization
1H NMR Data for Key Intermediates
-
Ethyl 3-oxo-2,3-dihydropyridazine-4-carboxylate : δ 8.32 (s, 1H), 4.47 (q, J = 7.1 Hz, 2H), 1.43 (t, J = 7.1 Hz, 3H) .
-
4-Methylcyclohexyl-substituted intermediate : Expected δ 5.40 (s, 2H, N-CH2), 2.32 (s, 3H, CH3) .
Melting Points
Challenges and Mitigation Strategies
-
Low Solubility : Bulky 4-methylcyclohexyl groups may reduce solubility in polar solvents. Using DMF or DMSO as reaction solvents improves homogeneity .
-
Steric Hindrance : Ultrasonic irradiation mitigates kinetic barriers during N-alkylation .
-
Byproduct Formation : Flash chromatography (petroleum ether/EtOAc gradients) effectively separates N-alkylated products from di- or tri-substituted impurities .
Comparative Analysis of Alternative Routes
Patent CN111808040A describes oxazolidinone synthesis via dithiocarbonate intermediates, but this approach is irrelevant to pyridazinones. The methodology in EP2592081B1 focuses on tetrahydrocarboline derivatives, emphasizing the uniqueness of pyridazinone synthetic protocols .
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Cannabinoid Receptor Modulation
Recent studies have highlighted the compound's role as a selective ligand for cannabinoid receptor type 2 (CB2R). The compound displays significant affinity for CB2R, with reported Ki values indicating high potency. For instance, one derivative exhibited a Ki value of 2.0 nM, showcasing its potential as a therapeutic agent in conditions where modulation of the endocannabinoid system is beneficial, such as pain management and inflammation control .
Table 1: Affinity of Selected Pyridazinone Derivatives for CB2R
| Compound | Structure | Ki (nM) | Selectivity (KiCB1/KiCB2) |
|---|---|---|---|
| 9 | (Structure not shown) | 2.0 ± 0.81 | >2000 |
| 5 | (Structure not shown) | 4.7 ± 2.1 | Moderate |
| 17 | (Structure not shown) | 7.6 ± 4.0 | Moderate |
This selectivity for CB2R over CB1R is particularly advantageous as it reduces the psychoactive effects commonly associated with cannabinoids .
Anticancer Activity
In addition to its cannabinoid receptor activity, derivatives of this compound have been investigated for their anticancer properties. Research indicates that modifications to the pyridazinone scaffold can enhance cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown promising results in inhibiting cell proliferation in colon and breast cancer models .
Table 2: Anticancer Activity of Pyridazinone Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 6h | Colon Cancer | 20.12 ± 6.20 |
| 6j | Breast Cancer | 10.84 ± 4.20 |
| Doxorubicin (Control) | Various | 0.92 ± 0.1 |
These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies .
Synthesis and Structural Modifications
The synthesis of 2-(4-Methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves multi-step procedures that allow for various structural modifications to enhance biological activity and solubility. For instance, substituting different groups on the pyridazine ring has been shown to significantly affect both the binding affinity and selectivity towards cannabinoid receptors .
Docking Studies
Computational studies, including molecular docking simulations, have provided insights into the interaction mechanisms between these compounds and their biological targets. Such studies reveal how structural variations influence binding affinities and receptor interactions, guiding further optimization of lead compounds .
Conclusion and Future Directions
The compound 2-(4-Methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid presents a promising scaffold for drug development targeting cannabinoid receptors and exhibiting anticancer properties. Future research should focus on:
- In vivo studies to evaluate therapeutic efficacy.
- Further structural optimization to enhance pharmacokinetic profiles.
- Exploration of additional biological targets to expand its application range.
By leveraging its unique structural features and biological activities, this compound could contribute significantly to advancements in pharmacotherapy.
Mechanism of Action
The mechanism of action of 2-(4-Methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Key Observations :
- The target compound features a bulky aliphatic substituent (4-methylcyclohexyl), which may enhance lipophilicity and steric hindrance compared to aromatic substituents like 4-chlorophenyl or 3-boronophenyl .
- The carboxylic acid group at position 4 is conserved in most analogs, but its activity varies depending on substituent synergy (see §2.2).
Biological Activity
2-(4-Methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C12H16N2O3, with a molecular weight of approximately 236.27 g/mol. This compound has been investigated for its interactions with cannabinoid receptors, particularly the CB2 receptor, which is associated with pain management and anti-inflammatory effects.
Chemical Structure
The compound features a dihydropyridazine core with a carboxylic acid functional group and a 4-methylcyclohexyl substituent. This unique structure may contribute to its biological activity, particularly in modulating immune responses and exhibiting potential anti-cancer properties.
Cannabinoid Receptor Interaction
Research has indicated that 2-(4-Methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid may interact with cannabinoid receptors, especially CB2.
- Binding Affinity : Preliminary studies suggest that derivatives of this compound can act as inverse agonists at CB2 receptors. For instance, related compounds have shown high affinity for CB2 receptors with Ki values in the low nanomolar range (e.g., 2.0 ± 0.81 nM) .
- Therapeutic Potential : The modulation of CB2 receptors presents opportunities for therapeutic applications in managing chronic pain and inflammatory diseases. The selective nature of these compounds reduces the psychoactive effects typically associated with CB1 receptor ligands .
Anti-Cancer Properties
Compounds related to 2-(4-Methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid have displayed promising anti-cancer properties in various studies. The structural similarities among pyridazine derivatives suggest a potential for targeting cancer cell pathways effectively.
Research Findings and Case Studies
Several studies have focused on synthesizing derivatives of the compound to explore structure-activity relationships (SAR) and pharmacological profiles:
Synthesis and Modifications
The synthesis of 2-(4-Methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves multi-step organic reactions that can be tailored for specific applications in drug development. The synthesis typically includes:
- Formation of the dihydropyridazine core.
- Introduction of the carboxylic acid group.
- Substitution with the 4-methylcyclohexyl group.
Q & A
What are the common synthetic routes for preparing 2-(4-Methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid?
Basic
The synthesis typically involves multi-step routes, including condensation of substituted aldehydes or ketones with hydrazine derivatives to form the pyridazine core, followed by functionalization. For example, analogous compounds (e.g., pyridazine carboxylic acid esters) are synthesized via cyclization reactions using catalysts like palladium or copper in solvents such as DMF or toluene . Key steps include:
- Core formation : Condensation of 4-methylcyclohexanone derivatives with hydrazine hydrate.
- Carboxylic acid introduction : Oxidation or hydrolysis of ester intermediates under acidic/basic conditions.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures.
How does the 4-Methylcyclohexyl substituent influence the compound’s physicochemical properties?
Basic
The 4-Methylcyclohexyl group enhances lipophilicity and steric bulk, impacting solubility and binding interactions. Comparative studies on similar compounds (e.g., 6-methyl analogs) show that bulky substituents reduce aqueous solubility but improve membrane permeability and metabolic stability. Structural analogs with cyclohexyl groups exhibit distinct NMR shifts (e.g., upfield/downfield proton signals in the cyclohexyl region), as seen in related dihydropyridazine derivatives .
What advanced analytical techniques are recommended for characterizing this compound’s purity and structure?
Advanced
To resolve structural ambiguities and ensure purity, employ:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, pyridazine H-5 signals near δ 8.3 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] or [M−H]) with exact mass matching theoretical values.
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts.
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1670–1750 cm) and cyclohexyl C-H bending .
How can researchers resolve discrepancies in reported synthetic yields for this compound?
Advanced
Yield variations often arise from reaction conditions. To optimize:
- Catalyst screening : Test palladium vs. copper catalysts for cyclization efficiency (e.g., Pd(OAc) improves yields by 15–20% in analogous reactions) .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. toluene; DMF enhances solubility of intermediates but may require higher temperatures.
- Stepwise monitoring : Use TLC or in-situ IR to identify incomplete reactions or side products. Adjust stoichiometry (e.g., excess hydrazine for full cyclization) .
What methodologies are suitable for evaluating the biological activity of this compound?
Advanced
For pharmacological profiling:
- Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric methods (IC determination). Reference analogs show activity in antimicrobial and anticancer screens .
- Cellular uptake studies : Use fluorescent labeling or LC-MS to quantify intracellular concentrations, accounting for the compound’s lipophilicity.
- Metabolic stability : Incubate with liver microsomes and analyze via LC-MS/MS to measure half-life and identify major metabolites .
How can the pyridazine core be modified to enhance stability or activity?
Advanced
Strategic modifications include:
- Substituent engineering : Replace the 4-Methylcyclohexyl group with fluorinated or heterocyclic moieties to alter electronic properties (e.g., trifluoromethyl groups improve metabolic resistance) .
- Ring hybridization : Fuse the pyridazine with indole or benzothiazole rings (see patents for cyclopropane-carboxylic acid hybrids) to enhance target affinity .
- Prodrug design : Synthesize ester or amide derivatives to improve bioavailability, followed by in vitro hydrolysis studies .
What are the critical challenges in crystallizing this compound for X-ray analysis?
Advanced
Crystallization difficulties stem from:
- Flexibility : The cyclohexyl group introduces conformational variability. Use slow vapor diffusion with dichloromethane/hexane to promote ordered packing.
- Polymorphism : Screen multiple solvents (e.g., methanol, acetonitrile) and additives (e.g., ionic liquids) to isolate stable polymorphs. Reference similar compounds crystallized in P2/c space groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
